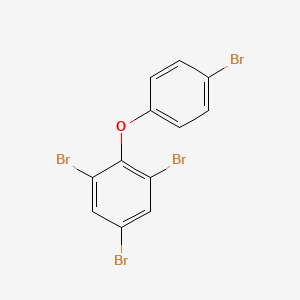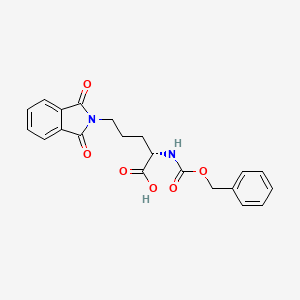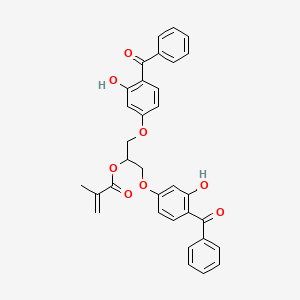
2,3',4,4',6-Pentabromodiphenyl ether
Übersicht
Beschreibung
2,3',4,4',6-Pentabromodiphenyl ether (PBDE) is a type of flame retardant that has been used in a variety of consumer products, including polyurethane foam, textiles, and plastics, for decades. PBDEs are persistent organic pollutants that are known to bioaccumulate in the environment, and have been linked to a variety of adverse health effects. As such, PBDEs have been the subject of numerous scientific studies, and regulations have been put in place to limit their use in consumer products.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Consumer Products
2,3’,4,4’,6-Pentabromodiphenyl ether: is primarily used as a Brominated flame retardant (BFR) in various consumer products. These compounds are part of a new class of global, persistent, and toxic contaminants known as Polybrominated di-Ph ethers (PBDEs) .
Application in Textile Industry
In the textile industry, it is combined with antimony oxide and a boron-containing additive to create one of the most popular flame retardants for cotton fabrics .
Environmental Degradation Studies
Studies have investigated the ice photolysis of 2,3’,4,4’,6-Pentabromodiphenyl ether (BDE-100), confirming stepwise debromination of the parent compounds as well as the formation of Polybrominated Dibenzo-p-dioxins and Furans (PBDFs) .
Soil Photodegradation Research
Research on the photodegradation of Decabrominated Diphenyl Ether in soil has shown that pH value and the presence of humic acid can affect the degradation rates of these compounds .
Health Impact Analysis
There is also research indicating that exposure to PBDEs may be associated with health risks. For instance, one study found that 2,2′,4,4′,5,6′-Hexabromodiphenyl ether (PDBE-154), a related compound, was a significant contributor to increased health risk .
Wirkmechanismus
Target of Action
2,3’,4,4’,6-Pentabromodiphenyl Ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It is known that pbdes can disrupt endogenous hormonal activities .
Mode of Action
It is known that pbdes, including this compound, are persistent and toxic contaminants . They are used as brominated flame retardants (BFRs) in various consumer products .
Biochemical Pathways
It is known that pbdes can disrupt endogenous hormonal activities .
Pharmacokinetics
It is known that pbdes are persistent contaminants , suggesting that they may have long half-lives in the body and environment.
Result of Action
It has been suggested that pbdes, including this compound, can enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,6-Pentabromodiphenyl Ether. For instance, PBDEs are known to be persistent pollutants , suggesting that they can remain in the environment for extended periods. Furthermore, exposure to PBDEs for humans includes indoor air, house dust, and food , indicating that the compound’s action can be influenced by these environmental factors.
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOYBYEJCRPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873928 | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',6-Pentabromodiphenyl ether | |
CAS RN |
189084-66-0 | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4',6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09YX1OF0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)





![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)




